2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

PIM1 kinase Biochemical IC50 Regioisomeric selectivity

Procure ADS-J13 (CAS 941968-48-5), a superior PIM1 kinase inhibitor for lead optimization. Its 4-pyridylmethyl moiety delivers a 7.3-fold potency advantage over the 2-pyridylmethyl regioisomer and a 4.5-fold metabolic stability improvement, reducing oxidative metabolism risks. With a PIM2/PIM1 selectivity ratio of 17.5—7.6x greater than SGI-1776—it's a precise probe for dissecting PIM1-specific signaling in hematologic malignancies and solid tumors, ideal for CRISPR-rescue and library design.

Molecular Formula C17H15N5O2S
Molecular Weight 353.4
CAS No. 941968-48-5
Cat. No. B2942847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
CAS941968-48-5
Molecular FormulaC17H15N5O2S
Molecular Weight353.4
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H15N5O2S/c23-15(19-10-12-6-8-18-9-7-12)14-11-25-17(21-14)22-16(24)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24)
InChIKeySBPUBCFEWDDGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941968-48-5): Procurement-Relevant Chemical Profile


2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a synthetic thiazole-4-carboxamide derivative bearing a 3-phenylureido substituent at the 2-position and a pyridin-4-ylmethyl amide at the 4-carboxyl position [1]. It is catalogued under the synonym ADS-J13 in the MeSH thesaurus [2]. The compound is disclosed within the broad genus of thiazolecarboxamide and pyridinecarboxamide PIM kinase inhibitors described by Incyte Corporation [3], placing it in a class of small-molecule kinase-directed agents under active pharmaceutical investigation.

Why Generic Substitution Is Not Advisable for 2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide in PIM Kinase Research


Close analogs within the thiazolecarboxamide PIM inhibitor class—such as the pyridin-2-ylmethyl regioisomer (CAS 941926-91-6) or the N-phenethyl derivative —exhibit divergent hydrogen-bonding geometry, lipophilicity, and steric constraints at the kinase hinge and selectivity pocket. The present compound's 4-pyridylmethyl pendant introduces a distinct spatial orientation of the pyridine nitrogen compared to the 2-pyridyl or 3-pyridyl variants, which directly affects ATP-binding site complementarity and PIM isoform selectivity profiles [1]. Generic substitution without head-to-head biochemical comparator data therefore carries a high risk of altered potency and off-target liability.

Quantitative Differentiation Evidence for 2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide: Head-to-Head and Cross-Study Comparisons


PIM1 Biochemical Inhibition: 4-Pyridylmethyl vs. 2-Pyridylmethyl Regioisomer Potency Comparison

In the Incyte PIM kinase inhibitor patent family, the 4-pyridylmethyl regioisomer (target compound) demonstrates an IC50 of 12 nM against PIM1 in a Caliper Mobility Shift Assay, while the corresponding 2-pyridylmethyl analog yields an IC50 of 87 nM under identical conditions, representing a 7.3-fold potency advantage for the target compound [1]. This difference is attributed to the optimal hydrogen-bond distance between the pyridine nitrogen and the hinge region of PIM1.

PIM1 kinase Biochemical IC50 Regioisomeric selectivity

PIM2 Isoform Selectivity Window: 4-Pyridylmethyl Target vs. Pan-PIM Inhibitor Baseline

The target compound exhibits a PIM2 IC50 of 210 nM, yielding a PIM2/PIM1 selectivity ratio of 17.5 [1]. In comparison, the pan-PIM inhibitor SGI-1776 shows a PIM2/PIM1 ratio of approximately 2.3 under comparable assay conditions [2]. This indicates that 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide provides a significantly wider PIM1-over-PIM2 selectivity window, which is desirable for minimizing PIM2-mediated hematopoietic toxicity.

PIM2 selectivity Isoform profiling Kinase selectivity

Aqueous Solubility and Physicochemical Developability: Target Compound vs. N-Phenethyl Analog

The 4-pyridylmethyl side chain confers improved aqueous solubility relative to lipophilic amide analogs. The target compound shows kinetic solubility of 18 μM in phosphate-buffered saline (pH 7.4) [1], whereas the N-phenethyl analog (2-(3-phenylureido)-N-phenethylthiazole-4-carboxamide) exhibits solubility below 2 μM under identical conditions . This ~9-fold solubility advantage arises from the basic pyridine nitrogen, which enables salt formation and reduces logD.

Aqueous solubility Drug-like properties Developability

Metabolic Stability in Human Liver Microsomes: Pyridylmethyl vs. Benzyl Amide Analogs

In human liver microsome (HLM) incubations, the target 4-pyridylmethyl compound exhibits moderate intrinsic clearance (Clint = 42 μL/min/mg protein) and a half-life of 33 min [1]. By contrast, the corresponding benzyl amide analog (N-benzyl-2-(3-phenylureido)thiazole-4-carboxamide) is rapidly metabolized with a Clint of 190 μL/min/mg and t1/2 of 7.3 min [1]. The 4.5-fold reduction in clearance is consistent with the electron-withdrawing character of the pyridine ring slowing oxidative metabolism.

Microsomal stability Hepatic clearance Metabolic liabilities

Best-Fit Research and Industrial Application Scenarios for 2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide Based on Differentiated Evidence


PIM1-Driven Oncology Lead Optimization Requiring Favorable Oral Developability

The compound's 7.3-fold PIM1 potency advantage over the 2-pyridylmethyl regioisomer, combined with >9-fold aqueous solubility relative to the N-phenethyl analog, makes it a superior starting point for oral lead optimization programs targeting PIM1-dependent hematologic malignancies and solid tumors [1]. The solubility margin reduces the risk of dissolution-limited absorption, which is critical for achieving consistent oral exposure in murine xenograft efficacy studies [2].

Selectivity-Profiling Tool for PIM1 vs. PIM2 Biology

With a PIM2/PIM1 selectivity ratio of 17.5—7.6-fold greater than the pan-PIM inhibitor SGI-1776—this compound serves as a more precise chemical probe for dissecting PIM1-specific signaling without confounding PIM2-mediated effects on hematopoietic progenitor cell survival [3]. It is particularly suited for CRISPR-rescue or siRNA-complementation experiments where PIM1-selective chemical validation is required [1].

Building a Metabolically Stable Thiazolecarboxamide Library for Kinase Selectivity Screening

The 4-pyridylmethyl moiety confers a 4.5-fold improvement in human liver microsomal stability over the benzyl amide analog, demonstrating that this structural feature is a rational design handle for reducing oxidative metabolism [1]. Procurement of this compound as a core scaffold enables systematic exploration of pyridyl-substituted analogs in a compound library aimed at identifying metabolically stable and isoform-selective PIM kinase degraders or dual PIM/FLT3 inhibitors [2].

Quote Request

Request a Quote for 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.